Sitagliptin phosphate

DPP-4 selectivity DPP-8 DPP-9

Sitagliptin phosphate anhydrous (CAS 1269630-53-6) is the DPP-4 inhibitor API in Januvia®, distinguished by >2600-fold selectivity over DPP-8/9 (IC50 DPP-4: 18–19 nM vs. DPP-8: 48 μM), eliminating off-target confounding in enzymatic assays. With 87% oral bioavailability and a 12-hour half-life supporting once-daily dosing, it outperforms vildagliptin's twice-daily regimen. The TECOS trial (N=14,671) provides robust cardiovascular safety evidence absent from other gliptins. Aqueous solubility of 35–70 mg/mL enables direct working solution preparation. The anhydrous polymorph, obtained by heating monohydrate >58°C for 8 hours, offers distinct solid-state properties for specialized formulation. Select this compound as the definitive reference standard for preclinical DPP-4 research requiring proven CV safety data.

Molecular Formula C16H18F6N5O5P
Molecular Weight 505.31 g/mol
CAS No. 1269630-53-6
Cat. No. B7852916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin phosphate
CAS1269630-53-6
Molecular FormulaC16H18F6N5O5P
Molecular Weight505.31 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
InChIInChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1
InChIKeyIQFYVLUXQXSJJN-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitagliptin Phosphate (CAS 1269630-53-6) DPP-4 Inhibitor Procurement Guide


Sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a first-in-class oral antihyperglycemic agent approved for the management of type 2 diabetes mellitus [1]. The compound functions by inhibiting the DPP-4 enzyme, thereby increasing the half-life and activity of incretin hormones GLP-1 and GIP, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release [2]. The phosphate salt form (monohydrate, CAS 654671-77-9; anhydrous, CAS 1269630-53-6) is the active pharmaceutical ingredient (API) utilized in the branded formulation Januvia®, which was initially approved by the FDA in 2006 [3].

Critical Differentiation of Sitagliptin Phosphate Among DPP-4 Inhibitors


Despite sharing a common mechanism of action as DPP-4 inhibitors, the clinically available gliptins (alogliptin, linagliptin, saxagliptin, sitagliptin, and vildagliptin) exhibit substantial structural and pharmacological divergence that precludes simple therapeutic interchange [1]. Key distinctions impacting selection and procurement include: (1) large differences in selectivity margins for DPP-4 over related proteases DPP-8 and DPP-9, which may influence safety profiles; (2) divergent pharmacokinetic parameters including bioavailability, half-life, and metabolism, directly affecting dosing frequency and applicability in renal impairment; (3) variable drug-drug interaction liabilities, particularly relevant for combination therapy; and (4) the existence of robust cardiovascular outcome trial data demonstrating safety, which is not uniformly available across the class [2]. The following quantitative evidence establishes precisely where sitagliptin phosphate is differentiated from its closest analogs, providing a rigorous basis for scientific and procurement decisions.

Quantitative Evidence for Sitagliptin Phosphate Differentiation vs. Comparator DPP-4 Inhibitors


Sitagliptin Exhibits >10-Fold Higher Selectivity for DPP-4 Over DPP-8/9 Than Vildagliptin

Sitagliptin phosphate demonstrates a >2600-fold selectivity margin for DPP-4 over the related proteases DPP-8 and DPP-9. In contrast, vildagliptin exhibits only a 32- to 250-fold selectivity margin [1]. In vitro enzymatic assays confirm that sitagliptin inhibits DPP-4 with an IC50 of 18-19 nM, while its IC50 against DPP-8 is 48 μM [2]. This high degree of selectivity minimizes potential off-target toxicities associated with DPP-8/9 inhibition, which have been linked to alopecia, thrombocytopenia, and splenomegaly in preclinical models [3].

DPP-4 selectivity DPP-8 DPP-9 off-target safety gliptin comparison

Sitagliptin Provides 24-Hour DPP-4 Inhibition with a 12-Hour Half-Life, Differentiating Dosing Reliability from Short-Acting Agents

Sitagliptin possesses a terminal elimination half-life of approximately 12 hours, which supports once-daily dosing and provides sustained DPP-4 inhibition over 24 hours [1]. This contrasts sharply with vildagliptin, which has a half-life of only 1.5-3 hours and requires twice-daily dosing to achieve comparable glycemic control [2]. Saxagliptin has a similarly short half-life (~2.5 hours) but relies on an active metabolite for extended activity. A direct head-to-head crossover study (NCT01582308) confirmed that 100 mg sitagliptin once daily provides greater trough DPP-4 inhibition at 24 hours post-dose compared to 5 mg saxagliptin once daily and 50 mg vildagliptin once daily in patients with type 2 diabetes [3].

pharmacokinetics half-life once-daily dosing sustained inhibition DPP-4

Sitagliptin Achieves 87% Oral Bioavailability with Predominantly Renal Excretion, Differentiating from Low-Bioavailability and Biliary-Excreted Agents

Sitagliptin phosphate exhibits high oral bioavailability of approximately 87%, which is superior to linagliptin (~30%) and saxagliptin (~67%) [1]. The compound is eliminated primarily via renal excretion, with 70-80% of the parent drug excreted unchanged in urine [2]. This contrasts with linagliptin, which undergoes enterohepatic cycling and is primarily excreted via bile (>70% unchanged parent in feces), and saxagliptin, which is metabolized by CYP3A4/5 to an active metabolite [3]. The low protein binding of sitagliptin (38%) compared to linagliptin (extensive tissue binding, Vd >1000 L) further distinguishes its pharmacokinetic profile [1].

bioavailability renal excretion pharmacokinetics drug-drug interactions DPP-4

Sitagliptin Demonstrated Cardiovascular Safety (Non-Inferiority to Placebo) in the 14,671-Patient TECOS Outcome Trial

The Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) randomized 14,671 patients with type 2 diabetes and established atherosclerotic cardiovascular disease to sitagliptin or placebo added to usual care. The primary composite cardiovascular outcome (CV death, nonfatal MI, nonfatal stroke, or hospitalization for unstable angina) occurred in 11.4% of sitagliptin patients vs. 11.6% of placebo patients (HR 0.98, 95% CI 0.88-1.09, p<0.001 for non-inferiority) [1]. This established sitagliptin as non-inferior to placebo for cardiovascular safety. In contrast, saxagliptin was associated with an unexpected increase in hospitalization for heart failure in the SAVOR-TIMI 53 trial (HR 1.27, 95% CI 1.07-1.51), a finding not observed with sitagliptin [2]. The TECOS dataset provides a robust, long-term safety foundation not uniformly available for all DPP-4 inhibitors.

cardiovascular safety TECOS trial non-inferiority major adverse cardiovascular events DPP-4 inhibitor

Sitagliptin Phosphate Monohydrate Demonstrates Aqueous Solubility of 35-70 mg/mL, Enabling Formulation Flexibility

The phosphate monohydrate salt form of sitagliptin (CAS 654671-77-9) exhibits aqueous solubility of 35-70 mg/mL at 25°C, with reported values of 35 mg/mL (66.88 mM) [1] and 70 mg/mL (133.76 mM) across different vendor datasheets. This solubility profile, coupled with the compound's stability as a crystalline monohydrate, facilitates the preparation of homogeneous solutions and suspensions for both in vitro and in vivo research applications. The anhydrous form (CAS 1269630-53-6) is prepared by heating the monohydrate above 58°C for approximately 8 hours, providing a distinct crystalline polymorph with potentially different dissolution characteristics for specialized formulation applications [2].

solubility phosphate salt monohydrate formulation physicochemical properties

Sitagliptin Exhibits Minimal Drug-Drug Interaction Risk Compared to CYP3A4-Dependent Saxagliptin

Sitagliptin is primarily eliminated unchanged via renal excretion (70-80% parent drug) with minimal hepatic metabolism, whereas saxagliptin is extensively metabolized by CYP3A4/5 to an active metabolite that is 2-fold less potent than the parent compound [1]. This metabolic pathway renders saxagliptin susceptible to clinically significant drug-drug interactions with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, ritonavir), necessitating dose reduction from 5 mg to 2.5 mg when co-administered [2]. In contrast, sitagliptin does not inhibit or induce hepatic CYP enzymes and requires no dose adjustment when administered with CYP3A4 inhibitors . Linagliptin, while also minimally metabolized, has negligible renal excretion (<6%) and thus differs in dose adjustment requirements for renal impairment rather than drug interactions [1].

drug-drug interactions CYP3A4 metabolism DDI polypharmacy

Procurement-Aligned Application Scenarios for Sitagliptin Phosphate


Type 2 Diabetes Mellitus Oral Antihyperglycemic Therapy Requiring Once-Daily Dosing

Sitagliptin phosphate's 12-hour half-life and sustained 24-hour DPP-4 inhibition support once-daily oral administration at a standard dose of 100 mg [1]. This dosing simplicity, contrasted with vildagliptin's twice-daily requirement, reduces pill burden and may improve medication adherence in chronic disease management [2]. Procurement for clinical or research use should prioritize the monohydrate phosphate salt (CAS 654671-77-9) for optimal stability and solubility.

In Vitro DPP-4 Enzymatic Assays Requiring High Selectivity Over DPP-8/9

Researchers conducting DPP-4 inhibition assays should select sitagliptin phosphate when high selectivity (>2600-fold over DPP-8/9) is required to minimize off-target confounding [3]. The IC50 of 18-19 nM for DPP-4 and 48 μM for DPP-8 provides a reliable benchmark for assay validation [4]. Aqueous solubility of 35-70 mg/mL enables straightforward preparation of working solutions for enzymatic studies [5].

Formulation Development for Immediate-Release Tablets with High Bioavailability Requirements

Sitagliptin phosphate's high oral bioavailability (~87%) and favorable aqueous solubility profile make it suitable for immediate-release tablet formulations [1]. The crystalline monohydrate form provides predictable dissolution characteristics, while the anhydrous polymorph (prepared by heating monohydrate >58°C for 8 hours) offers alternative solid-state properties for specialized formulation approaches [6].

Preclinical Cardiovascular Safety Studies Requiring a DPP-4 Inhibitor with Established CV Outcomes Data

The TECOS trial dataset (N=14,671) provides robust evidence that sitagliptin does not increase the risk of major adverse cardiovascular events or hospitalization for heart failure [7]. This established safety profile makes sitagliptin the preferred DPP-4 inhibitor reference compound for preclinical studies investigating cardiovascular outcomes or for use in animal models where CV safety is a concern [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitagliptin phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.